

Application Notes and Protocols for In Vivo Administration of SAR131675

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Compound of Interest

Compound Name: (Rac)-SAR131675

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of SAR131675.

Introduction

SAR131675 is a selective tyrosine kinase inhibitor targeting VEGFR-3, a key receptor involved in lymphangiogenesis, the formation of lymphatic vessels.^{[1][2]} Its ligands, VEGF-C and VEGF-D, activate VEGFR-3, promoting the proliferation and survival of lymphatic endothelial cells.^[3]^[4] Dysregulated lymphangiogenesis is implicated in various pathologies, including tumor metastasis and inflammation.^{[3][4]} SAR131675 has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.^{[1][2]} It also exhibits moderate inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.^{[2][5]}

Mechanism of Action

SAR131675 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.^{[1][2]} This inhibition leads to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.^{[3][6]} The inhibition of VEGFR-3 signaling by

SAR131675 has also been shown to modulate the immune response, particularly by reducing the infiltration of tumor-associated macrophages (TAMs).[\[2\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of SAR131675.

Table 1: In Vivo Efficacy of SAR131675 in Oncology Models

Animal Model	Dosage and Administration	Treatment Duration	Key Findings	Reference
Colorectal Cancer Liver Metastasis (Mouse)	120 mg/kg/day, oral gavage	10, 16, and 22 days	Significantly reduced tumor burden.[7][8]	[7][8]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse)	100 mg/kg/day, oral	5 weeks (prevention)	42% decrease in angiogenic islets. [3][9]	[3][9]
RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse)	100 mg/kg/day, oral	2.5 weeks (intervention)	62% decrease in tumor burden.[3][6][10]	[3][6][10]
4T1 Mammary Carcinoma (Mouse)	30 mg/kg/day, oral	16 days	24% reduction in tumor volume.[3][10]	[3][10]
4T1 Mammary Carcinoma (Mouse)	100 mg/kg/day, oral	16 days	50% reduction in tumor volume; significant reduction in lymph node invasion and lung metastasis. [2][3][10]	[2][3][10]

Table 2: In Vivo Efficacy of SAR131675 in Other Disease Models

Animal Model	Dosage and Administration	Treatment Duration	Key Findings	Reference
Diabetic Nephropathy (db/db mouse)	Diet containing SAR131675	12 weeks	Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys.[4][11][12]	[4][11][12]
FGF2-Induced Angiogenesis and Lymphangiogenesis (Mouse)	100 mg/kg/day, oral	7 days	~50% reduction in VEGFR-3 levels and hemoglobin content in sponge implants.[6][9]	[6][9]

Experimental Protocols

Formulation of SAR131675 for Oral Administration

Method 1: Methylcellulose/Tween 80 Suspension

This formulation is suitable for daily oral gavage.

- Vehicle Composition: 0.6% Methylcellulose and 0.5% Tween 80 in sterile water.
- Procedure:
 - Prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water.
 - Gradually add the methylcellulose while stirring continuously to avoid clumping.
 - Continue stirring until a homogenous suspension is formed.
 - Add the required amount of SAR131675 powder to the vehicle to achieve the desired final concentration (e.g., for a 120 mg/kg dose in a mouse receiving 0.2 mL, the concentration

would be 12 mg/mL, assuming an average mouse weight of 20g).

- Vortex thoroughly before each administration to ensure a uniform suspension.

Method 2: Carboxymethylcellulose Sodium (CMC-Na) Suspension

This is another common vehicle for oral administration of hydrophobic compounds.

- Vehicle Composition: 0.5% - 2.5% CMC-Na in sterile water.
- Procedure:
 - Slowly add the CMC-Na powder to sterile water while vortexing or stirring to prevent clumping.
 - Allow the solution to stir for several hours at room temperature or overnight at 4°C to ensure complete hydration and formation of a viscous, clear solution.
 - Weigh the appropriate amount of SAR131675 and add it to the prepared CMC-Na solution.
 - Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.
 - Store the suspension at 4°C and vortex well before each use.

In Vivo Administration Protocol: Murine Cancer Model

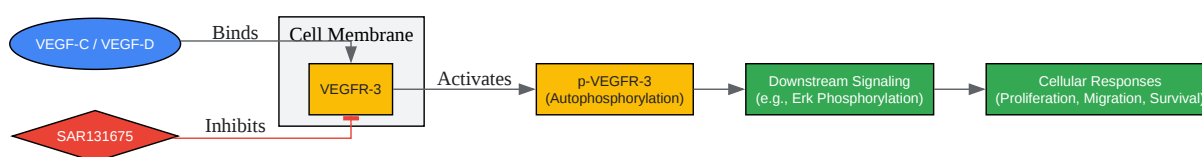
This protocol provides a general guideline for administering SAR131675 to mice in a cancer model. Dosing and treatment duration should be optimized based on the specific tumor model and experimental objectives.

- Animals: Female BALB/c mice, 6-8 weeks old.
- Tumor Induction: Orthotopic implantation of 4T1 mammary carcinoma cells into the mammary fat pad.
- Treatment Groups:

- Vehicle Control: Administer the chosen vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80) orally once daily.
- SAR131675 Low Dose: Administer 30 mg/kg SAR131675 orally once daily.
- SAR131675 High Dose: Administer 100 mg/kg SAR131675 orally once daily.
- Administration:
 - Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).
 - Administer the respective treatments daily via oral gavage using a 20-gauge, round-tipped feeding needle.
 - Monitor animal body weight and tumor volume twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Endpoint:
 - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.
 - At the end of the study, euthanize the animals and collect primary tumors, lymph nodes, and lungs for further analysis (e.g., immunohistochemistry, ELISA, flow cytometry).

Visualizations

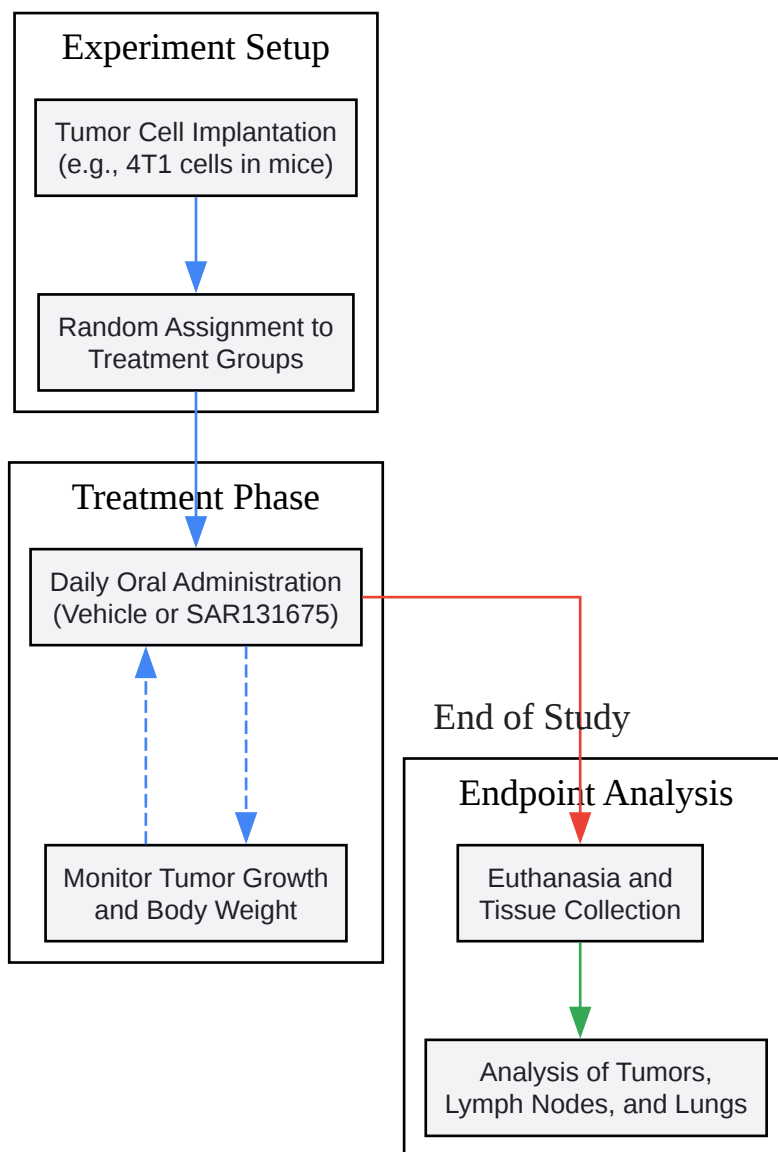
Signaling Pathway of SAR131675 Inhibition



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Caption: SAR131675 inhibits VEGFR-3 signaling.

Experimental Workflow for In Vivo Efficacy Study



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